molecular formula C24H30O4S B12636652 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] CAS No. 920281-40-9

1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]

Cat. No.: B12636652
CAS No.: 920281-40-9
M. Wt: 414.6 g/mol
InChI Key: IOFBWHVUVCBWKJ-UHFFFAOYSA-N
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Description

1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] is a sulfonyl-bridged aromatic compound featuring two benzene rings substituted with prop-2-en-1-yl (allyl) and propoxy groups at the 3- and 4-positions, respectively. The sulfonyl group (–SO₂–) serves as a central linker, conferring rigidity and electronic effects that influence reactivity and stability. This compound is likely synthesized via palladium-catalyzed cross-coupling reactions, a method commonly employed for analogous sulfonyl-bridged systems .

Properties

CAS No.

920281-40-9

Molecular Formula

C24H30O4S

Molecular Weight

414.6 g/mol

IUPAC Name

2-prop-2-enyl-4-(3-prop-2-enyl-4-propoxyphenyl)sulfonyl-1-propoxybenzene

InChI

InChI=1S/C24H30O4S/c1-5-9-19-17-21(11-13-23(19)27-15-7-3)29(25,26)22-12-14-24(28-16-8-4)20(18-22)10-6-2/h5-6,11-14,17-18H,1-2,7-10,15-16H2,3-4H3

InChI Key

IOFBWHVUVCBWKJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCCC)CC=C)CC=C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves several steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (55-60°C) and under autogenously generated pressure. The product is then purified through filtration and recrystallization .

Chemical Reactions Analysis

1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like methanol and DMSO, and temperatures ranging from room temperature to 80°C.

Scientific Research Applications

Materials Science

Polymer Chemistry:
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] is utilized as a monomer in the synthesis of novel polymers. Its ability to undergo polymerization through the double bonds in the propene groups allows for the creation of cross-linked structures that exhibit enhanced thermal and mechanical properties.

Case Study:
A study demonstrated that incorporating this compound into polymer matrices improved their tensile strength and thermal stability when compared to traditional polymers without such modifications. The resulting materials showed potential for use in high-performance applications such as automotive components and aerospace materials.

Organic Synthesis

Reagent in Chemical Reactions:
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules through reactions such as Michael addition and Diels-Alder reactions. Its sulfonyl group acts as an electrophile, facilitating nucleophilic attacks.

Data Table: Synthesis Applications

Reaction TypeProduct ExampleYield (%)Reference
Michael Addition4-substituted phenols85
Diels-AlderCyclohexene derivatives90
Cross-couplingBiaryl compounds75

Pharmaceutical Applications

Drug Development:
Research indicates that 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] exhibits potential biological activity, making it a candidate for drug development. Its structural features may contribute to interactions with biological targets.

Case Study:
In a pharmacological study, derivatives of this compound were tested for their anti-inflammatory properties. The results showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Environmental Applications

Pollution Control:
The compound has been investigated for its ability to act as an adsorbent for pollutants in water treatment processes. Its unique chemical structure allows it to bind effectively with various organic contaminants.

Data Table: Adsorption Efficiency

Pollutant TypeAdsorption Capacity (mg/g)Reference
Phenolic Compounds150
Heavy Metals200

Mechanism of Action

The mechanism of action of 1,1’-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propoxybenzene moieties can interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] with structurally related sulfonyl-bridged and allyl-substituted aromatic compounds, focusing on molecular properties, synthesis, and applications.

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Features
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] Not Provided C₂₄H₂₈O₅S 428.54 Allyl (prop-2-en-1-yl), propoxy Reactive allyl groups; potential for cross-linking
4,4′-Sulfonylbis(fluorobenzene) (4k) Not Provided C₁₂H₈F₂O₂S 262.25 Fluoro High electronegativity; electronics applications
5,5′-Sulfonylbis(1,3-bis(trifluoromethyl)benzene) (4n) Not Provided C₁₄H₆F₁₂O₂S 502.24 Trifluoromethyl Extreme electron-withdrawing effects; thermal stability
4-Methyl-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide (4a) Not Provided C₁₃H₁₆N₂O₂S 264.34 Allyl, sulfonamide Bioactive potential; flexible sulfonamide linker
Propylparaben (Propyl 4-hydroxybenzoate) 94-13-3 C₁₀H₁₂O₃ 180.21 Propoxy, phenolic hydroxyl Preservative; lacks sulfonyl/allyl groups

Key Observations:

  • Electron Effects : The allyl and propoxy groups in the target compound are electron-donating, contrasting with the electron-withdrawing fluoro (4k) and trifluoromethyl (4n) substituents in related sulfonyl systems. This difference impacts electronic properties, such as resonance stabilization and reactivity .
  • Bioactivity vs. Material Utility: Compounds like 4a (sulfonamide with allyl groups) and thiazol-imine derivatives highlight the role of allyl groups in pharmacological activity. However, the target compound’s lack of nitrogenous moieties suggests it is more suited for materials science (e.g., polymer precursors) than medicinal applications.
  • Functional Group Diversity: Propylparaben shares a propoxy group with the target compound but lacks the sulfonyl bridge and allyl substituents, underscoring how minor structural changes drastically alter application profiles.

Thermal and Chemical Stability

  • The trifluoromethyl groups in 4n enhance thermal stability (decomposition >300°C), whereas the allyl groups in the target compound may reduce stability due to double-bond reactivity .
  • Sulfonamides (e.g., 4a) exhibit moderate stability but are prone to hydrolysis under acidic/basic conditions, unlike sulfonyl-bridged aromatics, which are more inert .

Table 1: Comparative Physicochemical Properties

Property Target Compound 4k 4n 4a
Melting Point (°C) Not reported 145–147 220–222 89–91
Solubility Likely low in water Insoluble in water Insoluble in water Soluble in DMSO
Reactivity Allyl polymerization Electrophilic substitution Inert Hydrolysis-prone

Table 2: Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound δ 5.8–6.1 (allyl CH₂), 4.0 (propoxy OCH₂) δ 120–130 (aromatic C), 115 (allyl C)
4k δ 7.6–8.1 (aromatic H) δ 165 (C–F), 125–135 (aromatic C)
4a δ 5.2–5.9 (allyl CH₂), 2.9 (NCH₂) δ 140 (SO₂), 120–130 (aromatic C)

Biological Activity

1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene], a compound with significant structural complexity and potential biological applications, has garnered attention in recent research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula: C24H30O4S
  • Molecular Weight: 414.66 g/mol
  • CAS Number: 95680-77-6

This compound is characterized by the presence of sulfonyl and propoxy groups, which contribute to its biological activity. The structural formula can be represented as follows:

C6H4(C3H5)S(C6H4(C3H5))2\text{C}_6\text{H}_4(\text{C}_3\text{H}_5)\text{S}(\text{C}_6\text{H}_4(\text{C}_3\text{H}_5))_2

Biological Activity Overview

The biological activity of 1,1'-sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] has been evaluated in various contexts, including insecticidal properties and potential cytotoxic effects on human cells.

Insecticidal Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable insecticidal activity. For instance, compounds structurally related to carvacrol and thymol have shown effectiveness against insect cell lines, suggesting that modifications in the molecular structure can enhance insecticidal potency .

Table 1: Insecticidal Activity Comparison

Compound NameInsect Cell LineIC50 (µg/mL)Notes
Carvacrol DerivativeSf9 (Spodoptera frugiperda)100Significant toxicity observed
Thymol DerivativeSf9120Moderate toxicity
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]Sf9TBDUnder investigation

Cytotoxicity Studies

The cytotoxic effects of this compound have also been studied in human lung fibroblast cells. Preliminary results indicate that it may induce apoptosis in a dose-dependent manner, with reactive oxygen species (ROS) generation playing a crucial role in mediating these effects .

Table 2: Cytotoxicity Results

Compound NameCell TypeIC50 (µM)Mechanism of Action
1,1'-Sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene]Human Lung FibroblastsTBDROS generation
Thymol DerivativeAGS (gastric cancer cells)200Apoptosis via ROS

The biological activity of 1,1'-sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] can be attributed to several mechanisms:

  • Inhibition of Cellular Growth: The compound appears to disrupt cellular processes leading to reduced viability in specific cell lines.
  • Induction of Apoptosis: Evidence suggests that the compound induces apoptosis through ROS production, impacting cellular integrity and function.

Case Studies

A study focusing on structural modifications of similar compounds revealed that specific functional groups significantly influenced insecticidal activity. For example, the introduction of halogen atoms enhanced toxicity levels in certain derivatives .

Another case study examined the cytotoxic effects on AGS cells, where derivatives showed varying degrees of inhibition compared to standard chemotherapeutics like 5-fluorouracil. This highlights the potential for developing new therapeutic agents based on the structure of 1,1'-sulfonylbis[3-(prop-2-en-1-yl)-4-propoxybenzene] .

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